molecular formula C24H24N2O3 B11032692 (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032692
M. Wt: 388.5 g/mol
InChI Key: AOCBGNNUCJUMDH-UHFFFAOYSA-N
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Description

The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxin moiety with a pyrroloquinoline core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.

    Synthesis of the Pyrroloquinoline Core: This can be achieved through a series of condensation reactions involving aniline derivatives and suitable aldehydes or ketones.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxin moiety with the pyrroloquinoline core through an imine formation reaction, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the imine group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion of the imine to an amine.

    Substitution: Introduction of alkyl or acyl groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound might be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzodioxin moiety might interact with hydrophobic pockets in enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-3(1H)-one

Uniqueness

The unique combination of the benzodioxin and pyrroloquinoline moieties in (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H24N2O3/c1-5-15-10-17-14(2)13-24(3,4)26-22(17)18(11-15)21(23(26)27)25-16-6-7-19-20(12-16)29-9-8-28-19/h6-7,10-13H,5,8-9H2,1-4H3

InChI Key

AOCBGNNUCJUMDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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